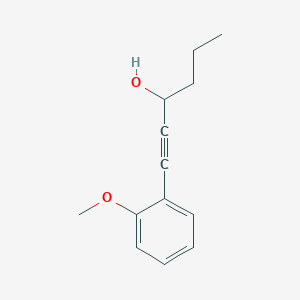

1-Hexyn-3-ol,1-(2-Methoxyphenyl)-

Description

Contextualizing Propargylic Alcohols in Modern Organic Synthesis

Propargylic alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are recognized as highly versatile intermediates in organic synthesis. rawsource.comresearchgate.net Their bifunctionality, possessing both an alkyne and a hydroxyl group, allows for a diverse array of chemical transformations. rawsource.comresearchgate.net These compounds can undergo a variety of reactions, including nucleophilic substitution, addition, cyclization, and rearrangement, making them valuable synthons for creating complex organic molecules. researchgate.netresearchgate.net

The reactivity of propargylic alcohols is a key feature that synthetic organic chemists exploit. researchgate.net The presence of the alkyne moiety, with its electrophilic nature, and the nucleophilic oxygen atom of the alcohol group, allows for a range of synthetic manipulations. researchgate.net Furthermore, the terminal hydrogen of a propargylic alcohol is considerably acidic, providing a handle for further synthetic transformations. researchgate.net This unique combination of reactive sites has led to their frequent use in the construction of carbocyclic and heterocyclic molecules, some of which exhibit biological activity. researchgate.net

The importance of propargylic alcohols also extends to the realm of green chemistry. Many reactions involving these compounds can proceed under mild conditions, which reduces the need for harsh reagents and minimizes waste generation, aligning with the principles of sustainable chemical synthesis. rawsource.com

Significance of Aryl-Substituted Acetylenic Compounds in Chemical Research

The introduction of an aryl group to an acetylenic compound significantly influences its electronic properties and reactivity, opening up new avenues for research and application. Aryl-substituted acetylenes are crucial in various chemical disciplines, including medicinal chemistry and materials science. researchgate.net The ethynyl (B1212043) group, in particular, is considered a privileged structural feature in drug discovery, targeting a wide range of therapeutic proteins. sci-hub.seacs.org

The acetylene (B1199291) group's linear geometry can act as a rigid spacer, precisely positioning other functional groups within a molecule. sci-hub.se This structural rigidity is a valuable tool in the design of molecules with specific three-dimensional conformations, which is often critical for biological activity. Furthermore, the physicochemical properties of the ethynyl group, such as its weak hydrogen bonding capacity, make it a bioisostere for other chemical groups, like the iodine atom. sci-hub.se

The synthesis of aryl-substituted acetylenic compounds is often achieved through powerful cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.net This versatility in synthesis, coupled with their unique properties, has led to their use in the development of a wide array of functionalized molecules. researchgate.net

Overview of Current Research Gaps and Opportunities Pertaining to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

While the broader classes of propargylic alcohols and aryl-substituted acetylenes are well-studied, specific compounds like 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- present unique opportunities for focused research. A survey of the existing literature reveals that while general properties and synthetic routes for similar compounds are documented, detailed investigations into the specific reactivity, catalytic potential, and application of this particular molecule are less common.

The presence of the 2-methoxyphenyl group introduces specific electronic and steric effects that can influence the reactivity of both the alkyne and the hydroxyl functionalities. Understanding these effects in detail could lead to the development of novel synthetic methodologies. For instance, the methoxy (B1213986) group could act as a coordinating site for metal catalysts, enabling regioselective or stereoselective transformations that are not possible with other aryl substituents.

Furthermore, exploring the biological activity of 1-Hexyn-3-ol, 1-(2-methoxyphenyl)- and its derivatives is a promising area of research. Given the prevalence of aryl-acetylenic motifs in bioactive molecules, this compound could serve as a scaffold for the development of new therapeutic agents. orientjchem.org Detailed studies on its interaction with biological targets could uncover novel pharmacological properties.

Another area ripe for exploration is the potential of 1-Hexyn-3-ol, 1-(2-methoxyphenyl)- as a monomer or building block in materials science. The rigid acetylenic backbone and the functionalizable hydroxyl group could be exploited to create polymers with unique optical, electronic, or thermal properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)hex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-6-12(14)10-9-11-7-4-5-8-13(11)15-2/h4-5,7-8,12,14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCMHFQWBKKIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Hexyn 3 Ol, 1 2 Methoxyphenyl and Its Precursors

Stereoselective Synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

Achieving high levels of stereocontrol is paramount in the synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-. The chiral center at the C3 carbinol position dictates the molecule's three-dimensional structure and potential biological activity. Consequently, synthetic strategies are often centered on the asymmetric addition of an alkyne nucleophile to an aldehyde precursor.

Enantioselective Approaches to the Chiral Center at C3 of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

The most direct approach to establishing the C3 stereocenter is the enantioselective alkynylation of 2-methoxybenzaldehyde (B41997) with a nucleophilic 1-butyne equivalent. This transformation has been extensively studied, and several catalytic systems have been developed to provide high enantioselectivity. organic-chemistry.org These methods typically involve the in-situ generation of a metal acetylide, which is then delivered to the aldehyde under the influence of a chiral ligand or catalyst.

Key catalytic systems applicable to this synthesis include:

Zinc-based Catalysts: The addition of terminal alkynes to aldehydes can be mediated by zinc salts, such as Zinc triflate (Zn(OTf)₂), in the presence of a chiral amino alcohol ligand. organic-chemistry.org (+)-N-Methylephedrine is a commonly used and inexpensive ligand that has proven effective in promoting high yields and enantioselectivities. organic-chemistry.org This system is notable for its practicality and tolerance to air and moisture. organic-chemistry.org

Indium-based Catalysts: A bifunctional catalyst system using Indium(III) bromide (InBr₃) or Indium(III)/BINOL has been shown to effectively catalyze the asymmetric alkynylation of a wide range of aldehydes. organic-chemistry.org The catalyst is believed to activate both the alkyne and the aldehyde, leading to high enantiomeric excess (ee). organic-chemistry.org

Titanium-based Catalysts: The combination of Titanium(IV) isopropoxide (Ti(OiPr)₄) and BINOL provides another powerful catalytic system for the addition of alkynylzinc reagents to aldehydes, affording chiral propargyl alcohols with high enantioselectivity at ambient temperatures. organic-chemistry.org

The reaction to form 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- would involve the reaction of 2-methoxybenzaldehyde with 1-butyne in the presence of one of these chiral catalytic systems.

| Catalyst System | Chiral Ligand | Typical Substrates | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Zn(OTf)₂ / Et₂Zn | (+)-N-Methylephedrine | Aromatic/Aliphatic Aldehydes + Terminal Alkynes | High (often >90%) |

| In(III)/BINOL | BINOL | Aromatic/Aliphatic Aldehydes + Terminal Alkynes | High (up to 99%) |

| Ti(OiPr)₄ | BINOL | Aromatic/Aliphatic Aldehydes + Alkynylzinc reagents | High |

Diastereoselective Control in Multi-step Routes

In more complex synthetic routes leading to derivatives of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, diastereoselective control becomes crucial when a second stereocenter is introduced. For instance, if a chiral center already exists in the alkyne or aldehyde precursor, the synthetic strategy must control the formation of the new stereocenter at C3 relative to the existing one. This is typically achieved through substrate-controlled diastereoselection, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction. Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst overrides the influence of the substrate's chirality. While the parent compound has only one stereocenter, the synthesis of its diastereomeric derivatives would rely heavily on these principles.

Chiral Auxiliary and Organocatalytic Strategies in the Synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

An alternative to using chiral catalysts is the employment of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide a diastereoselective transformation. wikipedia.orgwikiwand.com After the desired stereocenter is created, the auxiliary is removed.

Chiral Auxiliaries: For the synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be attached to a precursor. researchgate.net For example, a glyoxylate ester derived from a chiral alcohol like trans-2-phenyl-1-cyclohexanol could react with a suitable nucleophile to set a stereocenter, which is then converted to the target structure. wikipedia.org

Organocatalytic Strategies: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis. Chiral amines, such as L-proline and its derivatives, can catalyze the α-amination/propargylation of aldehydes, which could be adapted for this synthesis. nih.gov The reaction proceeds through an enamine intermediate, allowing for the stereocontrolled formation of new carbon-carbon bonds. A direct organocatalytic aldol-type reaction between an enolizable ketone precursor and 2-methoxybenzaldehyde could also be envisioned, followed by subsequent modification to yield the target alkyne.

Metal-Catalyzed Coupling Reactions for the Construction of the 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- Skeleton

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, providing powerful methods for constructing the skeleton of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-. These reactions can be used to either form the aryl-alkyne bond or to build the propargylic alcohol moiety.

Palladium-Mediated Cross-Coupling Methodologies for Aryl-Alkyne Linkages

Palladium-catalyzed cross-coupling reactions are highly effective for creating bonds between sp- and sp²-hybridized carbon atoms. mdpi.comfishersci.ca The Sonogashira coupling is the premier method for forming aryl-alkyne linkages. sigmaaldrich.com This reaction would involve the coupling of a 2-methoxyphenyl electrophile with a pre-formed, and potentially enantiopure, 1-hexyn-3-ol.

The key components of this strategy are:

Aryl Halide/Triflate: 2-iodoanisole, 2-bromoanisole, or 2-methoxyphenyl triflate would serve as the sp²-hybridized coupling partner.

Alkyne: 1-hexyn-3-ol, which contains the terminal alkyne necessary for the coupling.

Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, is used in combination with a copper(I) co-catalyst (typically CuI) and a base (e.g., an amine like triethylamine or diisopropylamine).

The use of strong σ-donating ligands, such as trialkylphosphines, can accelerate the oxidative addition step, which is often rate-determining. fishersci.ca

| Reaction Type | Aryl Component | Alkyne Component | Typical Catalyst/Ligand | Key Bond Formed |

|---|---|---|---|---|

| Sonogashira Coupling | 2-iodoanisole | 1-hexyn-3-ol | Pd(PPh₃)₄ / CuI | Aryl-Alkyne (Csp²-Csp) |

| Sonogashira Coupling | 2-bromoanisole | 1-hexyn-3-ol | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkyne (Csp²-Csp) |

Copper-Catalyzed Alkyne Additions in the Formation of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

Copper catalysts play a versatile role in alkyne chemistry. nih.gov Beyond their co-catalytic function in the Sonogashira coupling, copper compounds can directly mediate the formation of the propargylic alcohol. Inexpensive and abundant, copper has been utilized in oxidative C-H/N-H activations with alkynes, showcasing its utility in forming complex scaffolds. nih.gov

For the synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, a copper-catalyzed reaction could involve the direct addition of 1-butyne to 2-methoxybenzaldehyde. While enantioselective versions of this reaction often employ other metals, copper-based systems provide a fundamental and cost-effective method for the construction of the propargylic alcohol backbone. The reaction typically involves a copper(I) salt, which forms a copper acetylide intermediate that then acts as the nucleophile. This approach is foundational and can be a key step in a larger synthetic sequence where chirality is introduced at a different stage.

Asymmetric Hydroalkynylation Approaches

The primary method for synthesizing 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- is through the nucleophilic addition of a 1-hexyne nucleophile to 2-methoxybenzaldehyde. To achieve high enantioselectivity, various catalytic systems have been developed for this asymmetric hydroalkynylation.

One of the most effective and practical methods involves the use of zinc(II) triflate (Zn(OTf)₂) in conjunction with a chiral ligand. organic-chemistry.orgacs.org For instance, the combination of Zn(OTf)₂ and (+)-N-methylephedrine has been shown to catalyze the addition of terminal alkynes to a wide range of aldehydes with high yields and excellent enantiomeric excesses (ee). acs.org This system is advantageous as it operates under mild conditions, tolerates moisture, and the chiral ligand can be easily recovered after the reaction. organic-chemistry.orgacs.org The proposed mechanism involves the in situ formation of a chiral zinc alkynylide, which then adds to the aldehyde in an enantioselective manner.

Another highly efficient catalytic system employs the ProPhenol ligand in combination with a dialkylzinc reagent, such as dimethylzinc (Me₂Zn). nih.gov This system has demonstrated broad applicability for the alkynylation of various aryl aldehydes, including those with ortho-substituents like the methoxy (B1213986) group in 2-methoxybenzaldehyde. nih.gov High yields and enantioselectivities have been reported for the synthesis of a variety of propargylic alcohols using this method. nih.gov

The following table summarizes the performance of different catalytic systems applicable to the asymmetric hydroalkynylation for the synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-.

| Catalyst System | Chiral Ligand | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ / Et₃N | (+)-N-methylephedrine | 85-95 | 90-99 | acs.org |

| Me₂Zn | ProPhenol | 80-98 | 81-99 | nih.gov |

| In(III) / Et₃N | BINOL | 70-90 | up to 98 | organic-chemistry.org |

| Ti(OiPr)₄ | BINOL | 75-95 | up to 99 | organic-chemistry.org |

Convergent and Divergent Synthetic Pathways to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

Convergent Synthesis:

Divergent Synthesis:

In contrast, a divergent synthesis starts from a common intermediate, which is then elaborated into a variety of structurally related compounds. researchgate.net 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can serve as such a common intermediate for the synthesis of a library of related molecules. The propargylic alcohol functionality is a versatile handle for a wide range of chemical transformations.

For instance, the hydroxyl group can be derivatized to ethers or esters, or it can be substituted through nucleophilic displacement reactions. acs.org The terminal alkyne can undergo various reactions such as click chemistry (cycloadditions), Sonogashira coupling, or hydration to form a ketone. This allows for the creation of a diverse set of molecules with potential applications in medicinal chemistry or materials science, all originating from a single, readily accessible precursor.

Sustainable and Green Chemistry Aspects in the Synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This is particularly relevant for the synthesis of fine chemicals like 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of propargylic alcohols, several solvent-free and aqueous-based methods have been reported.

A notable example is the use of zinc oxide (ZnO) as a catalyst for the direct addition of terminal alkynes to aldehydes under solvent-free conditions. researchgate.netscispace.com This method is not only environmentally benign but also offers the advantages of using a cheap, commercially available, and reusable catalyst. The reaction proceeds by heating a mixture of the aldehyde, alkyne, and ZnO, providing the desired propargylic alcohol in good yields.

Reactions in aqueous media are also highly desirable from a green chemistry perspective. While organometallic reagents are often incompatible with water, certain methodologies have been developed to overcome this limitation. For instance, indium-mediated Barbier-Grignard-type reactions can be performed in water, allowing for the propargylation of aldehydes. nih.gov

The ability to recycle and reuse catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers the cost of chemical processes. mdpi.comnih.gov For the synthesis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, the development of recyclable catalytic systems is of great interest.

Heterogeneous catalysts, such as the aforementioned ZnO, are advantageous in this regard as they can be easily separated from the reaction mixture by simple filtration and reused for several cycles without a significant loss of activity. researchgate.netscispace.com Studies have shown that ZnO can be reused multiple times in the solvent-free synthesis of propargylic alcohols, making it a highly sustainable option. researchgate.netscispace.com

The following table presents hypothetical reusability data for a ZnO catalyst in the synthesis of a propargylic alcohol, based on literature findings for similar reactions.

| Catalyst | Reaction Cycle | Product Yield (%) | Reference |

|---|---|---|---|

| ZnO | 1 | 95 | researchgate.netscispace.com |

| 2 | 94 | ||

| 3 | 92 | ||

| 4 | 91 | ||

| 5 | 90 |

Furthermore, efforts have been made to immobilize homogeneous catalysts on solid supports, such as silica or polymers, to facilitate their recovery and reuse. metu.edu.trresearchgate.net These supported catalysts combine the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous catalysis. For the asymmetric synthesis of propargylic alcohols, chiral ligands can be anchored to a solid support, allowing for the recovery and reuse of the expensive chiral component. rsc.org

Elucidation of Reaction Mechanisms Involving 1 Hexyn 3 Ol, 1 2 Methoxyphenyl

Mechanistic Investigations of Functional Group Transformations at the Alcohol Moiety of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

The propargylic alcohol is a versatile functional group, amenable to both oxidation and nucleophilic substitution, thereby serving as a gateway to a variety of other molecular structures.

Oxidation and Reduction Pathways of the Propargylic Alcohol

Oxidation: The secondary alcohol in 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can be readily oxidized to the corresponding α,β-unsaturated ketone, 1-(2-methoxyphenyl)hex-1-yn-3-one. This transformation is a common strategy in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Reduction: While the reduction of the alcohol moiety back to a hydrocarbon is less common, the focus is typically on the selective reduction of the alkyne. However, should the removal of the hydroxyl group be desired, it would necessitate a two-step sequence. First, the alcohol must be converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a strong hydride reducing agent, like lithium aluminum hydride (LiAlH₄), would then effect the removal of this group.

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

Direct substitution of the hydroxyl group is unfavorable due to its poor leaving group ability. Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic attack at the adjacent carbon.

Activation and Substitution: This activation is typically achieved by protonating the alcohol with a strong acid, which creates a good leaving group (water). Alternatively, the alcohol can be converted to a sulfonate ester (tosylate or mesylate) or a halide, which are also excellent leaving groups. Once activated, the substitution can proceed through two primary mechanistic pathways:

SN1 Mechanism: This pathway involves the formation of a propargyl-stabilized carbocation intermediate after the departure of the leaving group. The planarity of this cation means that subsequent attack by a nucleophile can lead to a mixture of stereoisomers.

SN2 Mechanism: This pathway involves a direct backside attack by the nucleophile, leading to an inversion of the stereochemistry at the carbon center. This is more common when a good, non-basic nucleophile is used with a sulfonate leaving group.

Meyer-Schuster Rearrangement: A significant reaction in this class is the Meyer-Schuster rearrangement, where a propargylic alcohol rearranges in the presence of an acid catalyst to form an α,β-unsaturated carbonyl compound. nih.govwikipedia.orgorganicreactions.orgsynarchive.com The reaction begins with the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group and tautomerization to yield the final product. wikipedia.org While traditional methods use strong acids, modern variants employ milder transition-metal or Lewis acid catalysts. wikipedia.orgorganicreactions.orgacs.org

Reactivity Studies of the Alkyne Moiety in 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

The electron-rich carbon-carbon triple bond is a hub of reactivity, participating in a wide array of transformations including cycloadditions, additions, and isomerizations.

Cycloaddition Reactions and Their Mechanistic Details

The alkyne functional group is a versatile partner in cycloaddition reactions, enabling the construction of various ring systems. libretexts.org

[3+2] Cycloaddition: The terminal alkyne of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can react with 1,3-dipoles like azides to form five-membered heterocyclic rings. uchicago.edu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, mechanistically proceeding through a copper acetylide intermediate to yield 1,4-disubstituted triazoles with high regioselectivity.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. nih.govwikipedia.org The reaction of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- would yield a cyclopentenone derivative. The accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination to the alkene, migratory insertion of CO, and finally reductive elimination to form the product. nih.govwikipedia.org The stereochemical outcome of the reaction can be influenced by the substituents on the propargylic alcohol. acs.org

[4+2] Cycloaddition (Diels-Alder Reaction): Simple alkynes are generally not highly reactive as dienophiles in Diels-Alder reactions. Their reactivity is significantly enhanced when electron-withdrawing groups are nearby. While 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- itself is a modest dienophile, its oxidized counterpart, the corresponding ynone, would be a much more effective reaction partner for dienes.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| [3+2] Huisgen Cycloaddition | Alkyne + Azide (B81097) | Cu(I) | 1,4-disubstituted Triazole |

| [2+2+1] Pauson-Khand | Alkyne + Alkene + CO | Co₂(CO)₈ | Cyclopentenone |

| [4+2] Diels-Alder | Alkyne (as dienophile) + Diene | Thermal or Lewis Acid | Cyclohexadiene derivative |

Hydration and Hydroboration Mechanistic Insights

The addition of water across the alkyne's triple bond can be controlled to yield either a ketone or an aldehyde, depending on the chosen reagents and mechanism.

Hydration (Markovnikov Addition): The hydration of the terminal alkyne in the presence of a mercury(II) sulfate (B86663) catalyst in aqueous acid follows Markovnikov's rule. The mechanism involves the formation of a cyclic mercurinium ion intermediate. Nucleophilic attack by water occurs at the more substituted carbon, leading to an enol intermediate that rapidly tautomerizes to the more stable ketone, which in this case would be 1-(2-methoxyphenyl)hexan-2-one. Gold complexes are also effective catalysts for alkyne hydration under mild conditions. arkat-usa.org

Hydroboration-Oxidation (Anti-Markovnikov Addition): To achieve anti-Markovnikov hydration and produce an aldehyde, a two-step hydroboration-oxidation sequence is employed.

Hydroboration: A borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the triple bond. The boron atom adds to the terminal, less sterically hindered carbon. This occurs via a syn-addition process, forming a vinylborane (B8500763) intermediate.

Oxidation: The vinylborane is then treated with an oxidizing agent, typically hydrogen peroxide in a basic solution. This replaces the boron atom with a hydroxyl group, yielding an enol which tautomerizes to the final aldehyde product, 1-(2-methoxyphenyl)-3-hydroxyhexanal.

Isomerization Reactions of the Alkynyl Group

Under basic conditions, the terminal alkyne of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can undergo isomerization. The mechanism involves the removal of a proton by a strong base from the carbon adjacent to the triple bond (the propargylic position). This generates a resonance-stabilized anion which can be protonated to form an internal alkyne or an allene. The equilibrium between the terminal and various internal alkyne isomers is dependent on their relative thermodynamic stabilities, with internal alkynes generally being more stable.

Influence of the 2-Methoxyphenyl Group on Reaction Selectivity and Rate

General chemical principles suggest that the 2-methoxyphenyl group would exert both steric and electronic effects on reactions involving the alkyne and alcohol functionalities of the molecule.

Steric and Electronic Effects of the Methoxyphenyl Substituent

The ortho-methoxy group is expected to introduce steric bulk near the reaction center at the aromatic ring. This steric hindrance could influence the approach of reagents, potentially directing them to the less hindered face of the molecule and thereby affecting the stereoselectivity of addition reactions to the alkyne.

Electronically, the methoxy (B1213986) group is an electron-donating group through resonance, which would increase the electron density of the aromatic ring. This electronic effect could modulate the reactivity of the phenyl group itself in electrophilic aromatic substitution reactions. Furthermore, inductive effects could play a role in the reactivity of the propargylic system, although this is generally less pronounced than resonance effects.

Chelation-Assisted Reaction Pathways Involving the Methoxy Group

A key feature of the ortho-methoxy group is its potential to act as a chelating ligand. The oxygen atom of the methoxy group possesses lone pairs of electrons that could coordinate to a metal catalyst or a Lewis acidic reagent. This chelation would create a cyclic intermediate, holding the reagent in close proximity to the reactive alkyne or alcohol functional groups. Such chelation can significantly influence the regio- and stereoselectivity of a reaction by locking the conformation of the substrate and directing the delivery of a reagent to a specific face of the molecule. For instance, in metal-catalyzed hydrogenations or hydroformylations, chelation control by the ortho-methoxy group could lead to high levels of diastereoselectivity.

Without specific experimental data for 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, any further discussion on reaction mechanisms would be purely speculative and not based on the required detailed research findings.

Derivatization and Transformative Chemistry of 1 Hexyn 3 Ol, 1 2 Methoxyphenyl

Synthesis of Advanced Intermediates from 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

The strategic placement of reactive functional groups in 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- allows for its conversion into a variety of valuable synthetic intermediates. These transformations often involve the selective manipulation of the alkyne or the hydroxyl group, or the concerted reactivity of both.

Preparation of Functionalized Alkenes and Alkanes from 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

The triple bond in 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- is a gateway to a range of functionalized alkenes and alkanes. Stereoselective reduction of the alkyne is a key strategy to access both Z- and E-alkenes. For instance, catalytic hydrogenation using Lindlar's catalyst is expected to yield the corresponding cis-alkene, (Z)-1-(2-methoxyphenyl)hex-1-en-3-ol. Conversely, reduction with sodium in liquid ammonia (B1221849) (a Birch-type reduction) would likely produce the trans-alkene, (E)-1-(2-methoxyphenyl)hex-1-en-3-ol. Complete saturation of the alkyne to the corresponding alkane, 1-(2-methoxyphenyl)hexan-3-ol, can be readily achieved through catalytic hydrogenation over platinum or palladium on carbon. researchgate.net

Further functionalization of the resulting alkenes can lead to a diverse array of advanced intermediates. For example, epoxidation of the alkene followed by ring-opening would introduce two new functional groups with defined stereochemistry. Dihydroxylation, using reagents like osmium tetroxide, would yield the corresponding diol, a valuable precursor for further transformations.

The selective oxidation of the secondary alcohol in the parent compound or its saturated derivatives to a ketone opens up another avenue for derivatization. This ketone can then undergo a variety of classical carbonyl reactions, such as Wittig olefination to generate more complex alkenes. nih.gov

Table 1: Potential Functionalized Alkenes and Alkanes from 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

| Starting Material | Reagents and Conditions | Product |

| 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- | H₂, Lindlar's Catalyst | (Z)-1-(2-Methoxyphenyl)hex-1-en-3-ol |

| 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- | Na, NH₃ (l) | (E)-1-(2-Methoxyphenyl)hex-1-en-3-ol |

| 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- | H₂, Pd/C | 1-(2-Methoxyphenyl)hexan-3-ol |

| (Z/E)-1-(2-Methoxyphenyl)hex-1-en-3-ol | m-CPBA | 2-(2-Methoxyphenyl)-3-propyloxiran-2-ylmethanol |

| (Z/E)-1-(2-Methoxyphenyl)hex-1-en-3-ol | OsO₄, NMO | 1-(2-Methoxyphenyl)-1,2-dihydroxyhexan-3-ol |

Construction of Heterocyclic Scaffolds Utilizing 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

The unique combination of an alkyne and a hydroxyl group in 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The ortho-methoxyphenyl group can also play a crucial role in directing these cyclizations or participating in them.

For instance, under acidic or metal-catalyzed conditions, the hydroxyl group can add across the alkyne in a 5-endo-dig or 6-exo-dig manner to form furan (B31954) or pyran derivatives, respectively. The regioselectivity of this cyclization would be influenced by the reaction conditions and the nature of the catalyst. Gold and other transition metals are known to be particularly effective in catalyzing such transformations of propargyl alcohols.

Furthermore, the terminal alkyne can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) would lead to the formation of a triazole ring. If the hydroxyl group is first converted to a suitable leaving group, the resulting propargyl electrophile can react with various nucleophiles to construct heterocycles. For instance, reaction with a binucleophile like a catechol under basic conditions could lead to the formation of a benzodioxane-containing spirocycle. nih.gov

The synthesis of nitrogen-containing heterocycles is also a promising avenue. For example, multicomponent reactions involving the alkyne, an amine, and a carbonyl source could lead to the formation of substituted pyridines or other nitrogenous heterocycles. beilstein-journals.orgbeilstein-journals.org

Ring Annulation Strategies Employing 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- as a Building Block

Ring annulation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis. 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can serve as a versatile building block in such strategies, with the methoxyphenyl ring acting as the foundation for annulation.

One potential strategy involves an intramolecular Friedel-Crafts-type reaction. Activation of the alkyne with a Lewis acid could generate a vinyl cation intermediate, which could then be attacked by the electron-rich methoxy-activated benzene (B151609) ring to form a new six-membered ring, leading to a dihydronaphthalene derivative. Subsequent oxidation would yield the corresponding naphthalene.

Alternatively, the hydroxyl group could be converted into a leaving group, and the resulting propargyl electrophile could undergo an intramolecular alkylation of the aromatic ring. The regioselectivity of this annulation would be directed by the methoxy (B1213986) group.

Another approach involves the transformation of the propargyl alcohol into a diene, which can then undergo an intramolecular Diels-Alder reaction if a suitable dienophile is present on the aromatic ring or introduced through a separate synthetic step.

Synthesis of Polycyclic and Spirocyclic Systems Derived from 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

The structural features of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- also lend themselves to the synthesis of more complex polycyclic and spirocyclic frameworks.

Polycyclic systems can be accessed through cascade reactions. For example, an initial intramolecular cyclization to form a heterocyclic ring could be followed by a second ring-closing reaction involving the methoxyphenyl group. The synthesis of polycyclic aromatic hydrocarbons can also be envisioned, potentially through dimerization or oligomerization of the starting material or its derivatives under specific catalytic conditions. mun.ca

Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can be a precursor to spirocycles through several routes. For instance, oxidation of the alcohol to the corresponding ketone, followed by reaction with a binucleophile that can react with both the ketone and the alkyne, could lead to the formation of a spirocyclic system. An intramolecular 1,3-dipolar cycloaddition, where the dipole is generated from one part of the molecule and the dipolarophile is the alkyne, is another viable strategy for constructing spirocyclic nucleosides. nih.gov

Table 2: Potential Polycyclic and Spirocyclic Systems

| Reaction Type | Key Transformation | Potential Product Scaffold |

| Intramolecular Friedel-Crafts | Alkyne activation and cyclization onto the aromatic ring | Dihydronaphthalene |

| Cascade Reaction | Sequential intramolecular cyclizations | Fused heterocyclic-aromatic systems |

| Spirocyclization | Reaction of the derived ketone with a binucleophile | Spiro-heterocycles |

| 1,3-Dipolar Cycloaddition | Intramolecular reaction of an in-situ generated dipole with the alkyne | Spiro-triazoles |

Development of Chiral Derivatives for Further Synthetic Applications

The hydroxyl-bearing carbon in 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- is a stereocenter. The racemic mixture can be resolved into its individual enantiomers using various techniques, such as diastereomeric crystallization with a chiral resolving agent or enzymatic resolution. Alternatively, asymmetric synthesis can be employed to directly obtain the enantiomerically pure or enriched compound. For example, the asymmetric addition of 1-hexynylmagnesium bromide to 2-methoxybenzaldehyde (B41997) in the presence of a chiral ligand could yield the desired chiral alcohol.

Once obtained in enantiopure form, these chiral derivatives are highly valuable for asymmetric synthesis. The chiral center can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex target molecules with high stereocontrol. For instance, a diastereoselective intramolecular cyclization of a chiral 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- derivative would lead to a chiral heterocyclic product. The use of chiral auxiliaries derived from this compound can also be a powerful tool in asymmetric synthesis. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1 Hexyn 3 Ol, 1 2 Methoxyphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Hexyn-3-ol, 1-(2-methoxyphenyl)-. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spin systems present in the molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show correlations between the methine proton at the C3 carbinol center and the adjacent methylene (B1212753) protons of the propyl group. Similarly, couplings between the aromatic protons on the 2-methoxyphenyl ring would be evident, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon-hydrogen pairs. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the proton signal of the methoxy (B1213986) group would show a cross-peak with the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) carbon-hydrogen couplings. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the protons of the methoxy group and the C2 carbon of the aromatic ring, as well as between the acetylenic proton and the carbons of the phenyl ring and the C3 carbinol carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the through-space proximity of protons, which is vital for conformational and stereochemical analysis. For example, NOE cross-peaks between the methoxy protons and the ortho-proton on the phenyl ring would confirm their spatial relationship.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- Note: These are predicted values based on analogous structures, such as 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol and other aryl-substituted alkynols. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic Ring | |||

| C1' | - | ~130 | H2', H6' |

| C2' | 6.8 - 7.0 | ~110 | H1', H3', OCH₃ |

| C3' | 7.2 - 7.4 | ~128 | H2', H4' |

| C4' | 6.9 - 7.1 | ~120 | H3', H5' |

| C5' | 7.1 - 7.3 | ~125 | H4', H6' |

| C6' | 6.8 - 7.0 | ~115 | H5', H1' |

| OCH₃ | 3.8 - 3.9 | ~55 | C2' |

| Hexynyl Chain | |||

| C1 | 5.3 - 5.5 | ~85 | C2, C3, C1' |

| C2 | - | ~88 | H1, H3 |

| C3 (CH-OH) | 4.4 - 4.6 | ~65 | H1, H4, H5 |

| C4 (CH₂) | 1.6 - 1.8 | ~38 | H3, H5, H6 |

| C5 (CH₂) | 1.4 - 1.6 | ~18 | H4, H6 |

| C6 (CH₃) | 0.9 - 1.0 | ~13 | H4, H5 |

| OH | Variable | - | H3 |

Stereochemical Assignment via Anisotropic Effects and Chiral Shift Reagents

The C3 atom in 1-Hexyn-3-ol, 1-(2-methoxyphenyl)- is a chiral center. The determination of its absolute configuration is a critical aspect of its characterization. The use of chiral lanthanide shift reagents, such as Eu(hfc)₃ or Pr(tfc)₃, can be employed to resolve the signals of the enantiomers in the NMR spectrum. The differential shifting of the signals of the two enantiomers upon addition of the chiral shift reagent allows for their quantification and, in some cases, the assignment of the absolute configuration based on empirical models.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of 1-Hexyn-3-ol, 1-(2-methoxyphenyl)-. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms with high confidence. For a compound with the formula C₁₃H₁₆O₂, the expected exact mass would be calculated and compared to the experimental value.

Computational Chemistry and Theoretical Studies on 1 Hexyn 3 Ol, 1 2 Methoxyphenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard tool for predicting the properties of organic molecules. A theoretical study of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- would typically begin with DFT calculations to determine its most stable three-dimensional structure and to analyze its electronic characteristics.

Optimization of Ground-State Geometries and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's ground-state geometry. For 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, this would involve a conformational analysis to identify the most stable arrangement of its atoms in space. The presence of rotatable bonds—such as the one connecting the phenyl ring to the main chain and the bond adjacent to the hydroxyl group—suggests that multiple conformers exist. A thorough search would be necessary to locate the global minimum on the potential energy surface, which represents the most stable conformation. This information is a prerequisite for all further computational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, an FMO analysis would pinpoint which parts of the molecule are most likely to be involved in chemical reactions. However, no such analysis has been published.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the triple bond, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would likely show a positive potential, marking it as a site for nucleophilic interaction. Without specific studies, a precise map and its values are unavailable.

Reaction Pathway Elucidation and Transition State Analysis

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping out the entire reaction pathway, from reactants to products, including any intermediates and the high-energy transition states that connect them.

Computational Modeling of Key Reaction Intermediates and Transition States

To understand how 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- participates in chemical reactions, one would need to model the structures of potential intermediates and transition states. For example, in an acid-catalyzed dehydration, the transition state for the loss of water and the structure of the resulting carbocation intermediate would be of interest. These calculations are complex and have not been performed for this molecule.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools to predict and analyze the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For a molecule like 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, these methods can elucidate its structural and electronic characteristics.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies is a cornerstone of computational spectroscopy. These calculations are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions:

Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (D-o-F-T), have become a standard tool in chemical research. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, commonly tetramethylsilane (B1202638) (TMS).

For 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, a computational study would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values would then be compared with experimentally obtained NMR spectra to validate the computed structure. Discrepancies between the calculated and experimental shifts can indicate the presence of different conformers, solvent effects, or intramolecular interactions that may not have been fully accounted for in the theoretical model.

Vibrational Frequency Predictions:

Computational methods are also employed to predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

A theoretical vibrational analysis of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- would yield a series of vibrational modes, each associated with specific atomic motions such as stretching, bending, and torsional vibrations. For instance, characteristic frequencies for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-O stretches, and the aromatic C-H and C=C vibrations of the methoxyphenyl group would be predicted. These theoretical frequencies, often scaled to correct for systematic errors in the computational methods, can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands.

A hypothetical data table for predicted vibrational frequencies might look like this:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Value |

| C≡C Stretch | Value |

| Aromatic C-H Stretch | Value |

| CH₂ Bend | Value |

| C-O Stretch | Value |

Note: The values in this table are placeholders, as no specific computational data for 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- is available.

UV-Vis Absorption Spectra Simulations

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, a TD-DFT calculation would identify the key electronic transitions, likely π → π* and n → π* transitions associated with the aromatic ring and the alkyne and hydroxyl groups. The simulated spectrum could then be compared with an experimental UV-Vis spectrum to validate the theoretical model and to understand the electronic structure of the molecule.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity, stability, and other chemical properties. These descriptors are calculated using the principles of conceptual Density Functional Theory.

Electronegativity, Chemical Potential, and Global Hardness/Softness

Several key quantum chemical descriptors help in understanding the global reactivity of a molecule:

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): This is related to the "escaping tendency" of electrons from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as μ ≈ (E_HOMO + E_LUMO) / 2.

Global Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Softness (S): This is the reciprocal of global hardness (S = 1/η) and indicates the capacity of a molecule to accept electrons. A softer molecule is more reactive.

A hypothetical data table for these descriptors would be:

| Descriptor | Symbol | Formula | Predicted Value |

| Electronegativity | χ | -μ | Value |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Value |

| Global Hardness | η | (E_LUMO - E_HOMO) / 2 | Value |

| Global Softness | S | 1/η | Value |

Note: The values in this table are placeholders, as no specific computational data for 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- is available.

Fukui Functions for Predicting Reaction Sites

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (attack by an electron donor), which indicates the sites most susceptible to gaining an electron.

f⁻(r): for electrophilic attack (attack by an electron acceptor), which highlights the sites most likely to lose an electron.

f⁰(r): for radical attack.

By analyzing the values of the Fukui functions on different atoms of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, one could predict the most probable sites for nucleophilic and electrophilic attack. For example, atoms with a high f⁺(r) value would be the preferred sites for nucleophiles, while those with a high f⁻(r) value would be the targets for electrophiles. This information is crucial for understanding and predicting the regioselectivity of its chemical reactions.

Specialized Research Applications of 1 Hexyn 3 Ol, 1 2 Methoxyphenyl

Role as a Chemical Probe in Mechanistic Studies

Aryl-substituted propargyl alcohols, such as 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, serve as versatile chemical probes for elucidating reaction mechanisms, particularly in the realm of metal-catalyzed transformations. The stereochemistry of the propargylic alcohol and the electronic nature of the aryl substituent can significantly influence the course of a reaction, providing valuable insights into the transition states and intermediates involved.

For instance, in gold-catalyzed reactions, the methoxy (B1213986) group on the phenyl ring of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can impact the electron density of the alkyne, influencing its coordination to the gold catalyst and subsequent cyclization or rearrangement pathways nih.govencyclopedia.pub. The stereocenter at the alcohol-bearing carbon allows for the study of stereoselectivity and stereospecificity in reactions, helping to unravel the geometry of key intermediates.

Table 1: Influence of Aryl Substituents on Reaction Mechanisms

| Substituent Effect | Influence on Reaction Mechanism | Example Reaction Type |

| Electron-donating (e.g., -OCH3) | Stabilizes cationic intermediates, can direct regioselectivity. | Gold-catalyzed cyclizations, Meyer-Schuster rearrangement nih.govwikipedia.org. |

| Electron-withdrawing | Can alter the rate of reaction and favor alternative pathways. | Nucleophilic additions, coupling reactions. |

| Steric hindrance | Can influence the approach of reagents and control stereoselectivity. | Asymmetric synthesis, catalyst-substrate interactions. |

By systematically modifying the structure of such probes, chemists can map out the intricate details of complex reaction mechanisms.

Applications in Material Science Precursor Synthesis

The bifunctional nature of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, containing both a polymerizable alkyne group and a modifiable hydroxyl group, makes it an attractive precursor for advanced materials rawsource.com. The terminal alkyne can participate in polymerization reactions, such as those used to create conjugated polymers with interesting electronic and optical properties nsf.govresearchgate.net.

The presence of the 2-methoxyphenyl group can impart specific properties to the resulting polymer, such as increased solubility and the potential for post-polymerization modification. The hydroxyl group can be used to attach the molecule to surfaces or to other monomers to create copolymers with tailored functionalities.

Potential Polymer Architectures from 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

| Polymerization Method | Resulting Polymer Type | Potential Applications |

| Alkyne metathesis | Polyacetylenes | Conductive polymers, sensors nsf.gov. |

| Click chemistry (e.g., CuAAC) | Triazole-containing polymers | Functional materials, coatings. |

| Radical polymerization (after modification) | Cross-linked networks | Thermosets, elastomers nsf.gov. |

The synthesis of polymers from well-defined precursors like 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- allows for precise control over the material's properties, paving the way for applications in organic electronics and smart materials.

Use in Catalyst Ligand Development and Optimization

Chiral propargylic alcohols are valuable building blocks for the synthesis of chiral ligands used in asymmetric catalysis nih.govorganic-chemistry.org. The enantiomerically pure forms of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can be elaborated into a variety of ligand scaffolds. The hydroxyl group provides a handle for further chemical transformations, while the alkyne can be used in coupling reactions to build more complex ligand structures.

The 2-methoxyphenyl group can play a crucial role in the ligand's performance by engaging in non-covalent interactions with the metal center or the substrate, thereby influencing the stereochemical outcome of the catalyzed reaction. The development of new chiral ligands is essential for the advancement of asymmetric synthesis, a field with significant implications for the pharmaceutical and fine chemical industries.

Table 2: Chiral Ligands Derived from Propargylic Alcohols

| Ligand Class | Synthetic Transformation of Propargylic Alcohol | Application in Asymmetric Catalysis |

| Chiral phosphines | Conversion of hydroxyl to a phosphine group. | Hydrogenation, cross-coupling reactions. |

| Chiral oxazolines | Cyclization involving the hydroxyl and a nitrile. | Lewis acid catalysis, conjugate additions. |

| Chiral diols | Reduction of the alkyne and further functionalization. | Dihydroxylation, epoxidation. |

The modular nature of ligands derived from molecules like 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- allows for systematic tuning of their steric and electronic properties to optimize catalyst performance.

Contribution to the Synthesis of Complex Organic Architectures

Aryl-substituted propargyl alcohols are versatile intermediates in the synthesis of complex organic molecules, including natural products and designed architectures nih.govmdpi.com. The alkyne and alcohol functionalities can be manipulated through a wide range of chemical reactions to construct intricate carbon skeletons.

The 1-(2-methoxyphenyl) substituent in 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can direct cyclization reactions, such as intramolecular hydroarylation, to form new ring systems nih.govrsc.org. The chirality at the C-3 position can be used to control the stereochemistry of subsequent transformations, which is crucial in the total synthesis of stereochemically complex natural products.

Synthetic Transformations of Aryl-Propargyl Alcohols in Complex Synthesis

| Reaction Type | Resulting Structure | Relevance |

| Meyer-Schuster Rearrangement | α,β-Unsaturated ketones | Building blocks for further elaboration wikipedia.org. |

| Nicholas Reaction | Cobalt-complexed propargyl cations | Stable intermediates for nucleophilic additions. |

| Enyne Cyclization | Fused or spirocyclic ring systems | Construction of complex polycyclic frameworks nih.gov. |

| Sonogashira Coupling | Aryl-alkynes | Carbon-carbon bond formation for extending molecular complexity rawsource.com. |

The strategic incorporation of units derived from 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- into a synthetic route provides access to a diverse range of molecular architectures that are of interest in medicinal chemistry and materials science.

Q & A

Q. What are the recommended synthetic routes for 1-Hexyn-3-ol,1-(2-Methoxyphenyl)- in laboratory settings?

- Methodological Answer : A plausible route involves Sonogashira coupling between 2-methoxyphenylacetylene and a propargyl alcohol derivative under palladium/copper catalysis. Key steps:

- Use Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in THF at 60°C.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

- Confirm purity using TLC (Rf ≈ 0.4) and H NMR (e.g., methoxy singlet at δ 3.8 ppm).

Reference synthetic protocols from Practical Organic Chemistry .

Q. Which spectroscopic techniques are critical for characterizing 1-Hexyn-3-ol,1-(2-Methoxyphenyl)-?

- Methodological Answer :

- NMR Spectroscopy :

- H NMR: Identify methoxy protons (δ 3.7–3.9 ppm) and hydroxyl protons (broad, δ 1.5–2.5 ppm).

- C NMR: Confirm alkyne carbons (δ 70–90 ppm) and aromatic carbons (δ 110–160 ppm).

- IR Spectroscopy : Detect O-H (3200–3600 cm) and C≡C (2100–2260 cm) stretches.

- HRMS : Validate molecular formula (e.g., [M+H] calculated for C₁₃H₁₄O₂: 202.0994).

Cross-reference with Spectrometric Identification of Organic Compounds .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95/P2 masks) for airborne particulates .

- Storage : Keep in a cool, dry place away from oxidizers. Use amber glass bottles to prevent light degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.

Withdraw aliquots at 0, 24, and 48 hours.

Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify using UV detection (λ = 254 nm).

- Data Analysis : Apply kinetic models (e.g., first-order decay) to determine half-life. Compare degradation pathways using LC-MS to identify hydrolysis products .

Q. How to resolve discrepancies between computational and experimental C NMR chemical shifts?

- Methodological Answer :

- Computational Refinement :

Re-optimize geometry using DFT (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO).

Calculate shifts with gauge-independent atomic orbital (GIAO) method.

- Experimental Validation :

- Acquire NMR in deuterated solvents (CDCl₃ vs. DMSO-d6) to assess solvent effects.

- Use 2D NMR (HSQC, HMBC) to confirm carbon-proton correlations .

Q. What strategies optimize catalytic systems for asymmetric synthesis?

- Methodological Answer :

- Ligand Screening : Test chiral ligands (e.g., BINAP, Josiphos) with Pd/Cu catalysts.

- DoE Approach : Vary temperature (40–80°C), solvent polarity (THF vs. DMF), and ligand/metal ratios.

- Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Use response surface modeling to identify optimal conditions .

Notes

- Contradictions in Data : Cross-validate toxicity profiles using OECD guidelines if discrepancies arise between SDS (e.g., vs. ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.